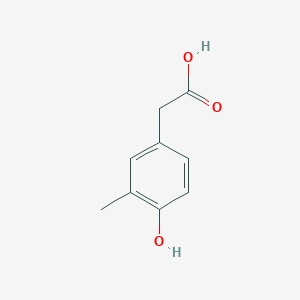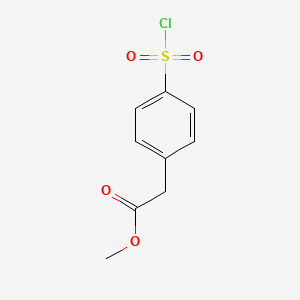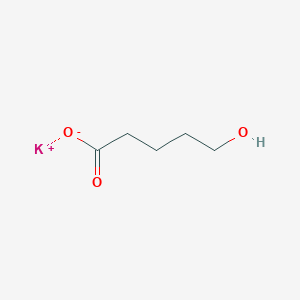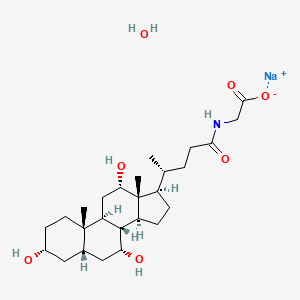
2-(4-Hydroxy-3-methylphenyl)acetic acid
Overview
Description
2-(4-Hydroxy-3-methylphenyl)acetic acid, also known as 4-hydroxybenzoic acid, is an organic compound that is widely used in the production of many pharmaceuticals, dyes, and other industrial products. It is a white, crystalline solid with a characteristic odor and a melting point of 152°C. It is a naturally occurring compound found in many fruits and vegetables and is also produced in the laboratory.
Scientific Research Applications
Chemical Synthesis and Reactivity
2-(4-Hydroxy-3-methylphenyl)acetic acid, through its derivatives and reactions, plays a significant role in the synthesis of various organic compounds. For instance, its involvement in three-component reactions leads to the formation of regioisomeric esters and carboxylic acids, showcasing its versatility in organic synthesis (Mukovoz et al., 2015). Moreover, its transformation into novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives underlines its potential in the creation of new chemical entities with possible biological activities (Ali & Yar, 2007). The application of this compound in the synthesis of chiral auxiliary compounds further emphasizes its utility in stereochemical studies and drug design, enhancing the precision and effectiveness of chemical synthesis (Majewska, 2019).
Biocatalysis and Molecular Imprinting
In biocatalysis, this compound derivatives are used to explore the stereoselectivity of bacterial species, providing insights into enzymatic reactions and the development of chiral compounds (Majewska, 2015). This application is pivotal in pharmaceutical research, where the chirality of molecules can significantly influence drug efficacy and safety. Additionally, the compound’s role in the synthesis of molecular imprinted polymer nanoparticles for the selective determination of pesticides in biological and environmental samples underscores its importance in analytical chemistry, ensuring the safety and quality of agricultural products and environmental health (Omidi et al., 2014).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxy-3-methylphenyl)acetic acid plays a role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. This compound can also interact with proteins involved in oxidative stress responses, such as superoxide dismutase. The hydroxyl group on the benzene ring allows for hydrogen bonding with other biomolecules, facilitating these interactions. Additionally, this compound can act as a substrate for enzymes involved in aromatic compound metabolism, influencing the biochemical pathways in which it participates .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, it can influence the expression of genes involved in detoxification and oxidative stress responses. This compound can also modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. In addition, this compound can impact cellular metabolism by altering the activity of enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The hydroxyl group on the benzene ring allows it to form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or activating enzyme activity. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as increased oxidative stress and altered gene expression. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and enhancing detoxification pathways. At high doses, it can be toxic, leading to liver damage and other adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. These findings highlight the importance of dosage in determining the safety and efficacy of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can then enter different biochemical pathways, such as the citric acid cycle or the pentose phosphate pathway. The interactions of this compound with enzymes and cofactors in these pathways can influence metabolic flux and the levels of other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can be taken up by cells through specific transporters, such as organic anion transporters, and can bind to proteins in the blood, facilitating its distribution throughout the body. The localization and accumulation of this compound within cells can affect its activity and function, influencing the overall biochemical effects of the compound .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be found in various cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum. The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its effects. For example, its localization in the mitochondria can influence mitochondrial function and energy production .
properties
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4,10H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJMAHBZVDMIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634177 | |
| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29121-56-0 | |
| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: Does 4-hydroxy-3-methylphenylacetic acid interact with the enzyme 4-hydroxyphenylacetate 1-hydroxylase?
A1: Yes, the research indicates that 4-hydroxy-3-methylphenylacetic acid acts as an inhibitor of the enzyme 4-hydroxyphenylacetate 1-hydroxylase. [] The study determined a Ki value of 87 μM for this interaction, indicating its ability to compete with the enzyme's natural substrate, 4-hydroxyphenylacetic acid. []
Q2: What structural features are important for a compound to interact with 4-hydroxyphenylacetate 1-hydroxylase?
A2: The research highlights that a hydroxyl group at the C-4 position of the benzene ring is crucial for a compound to act as either a substrate or inhibitor of 4-hydroxyphenylacetate 1-hydroxylase. [] This suggests that this specific chemical group is essential for binding to the enzyme's active site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)









